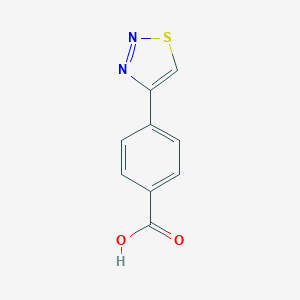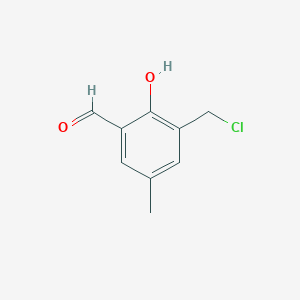
3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde
Overview
Description
3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzaldehyde, characterized by the presence of a chloromethyl group at the third position, a hydroxyl group at the second position, and a methyl group at the fifth position on the benzene ring
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the compound could potentially participate in electronically divergent processes with a metal catalyst . Oxidative addition may occur with formally electrophilic organic groups, whereby a metal such as palladium becomes oxidized through its donation of electrons to form a new metal-carbon bond .
Biochemical Pathways
The compound’s potential use in sm cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
A related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been reported to have high lipophilic properties and a longer elimination time, indicating extensive distribution in deep tissues during absorption .
Result of Action
Its potential use in sm cross-coupling reactions suggests it may facilitate the formation of new carbon–carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Material: The synthesis of 3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde typically begins with 2-hydroxy-5-methylbenzaldehyde.
Chloromethylation: The key step involves the chloromethylation of 2-hydroxy-5-methylbenzaldehyde. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is typically carried out under acidic conditions at a temperature range of 0-5°C.
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product separation can also enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to reduce the aldehyde group.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions to form substituted products.
Major Products
Oxidation: 3-(Chloromethyl)-2-hydroxy-5-methylbenzoic acid or quinones.
Reduction: 3-(Chloromethyl)-2-hydroxy-5-methylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde serves as a versatile intermediate for the preparation of more complex molecules. It can be used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology
This compound can be used as a building block for the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it valuable in drug discovery and development.
Medicine
In medicinal chemistry, this compound derivatives can be explored for their potential therapeutic effects. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers, resins, and other advanced materials. Its functional groups allow for easy modification and incorporation into larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methylbenzaldehyde: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)-4-hydroxybenzaldehyde: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and properties.
3-(Chloromethyl)-2-methoxy-5-methylbenzaldehyde: Contains a methoxy group instead of a hydroxyl group, affecting its chemical behavior and applications.
Uniqueness
3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde is unique due to the presence of both a chloromethyl and a hydroxyl group on the benzene ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
3-(chloromethyl)-2-hydroxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-3,5,12H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGOJSMSPQCKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373061 | |
| Record name | 3-(chloromethyl)-2-hydroxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192819-68-4 | |
| Record name | 3-(chloromethyl)-2-hydroxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


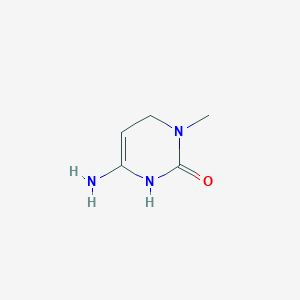

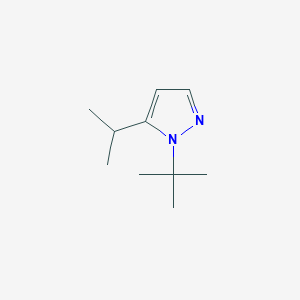
![1,3-Dioctyloxycalix[4]arene crown-6](/img/structure/B66446.png)
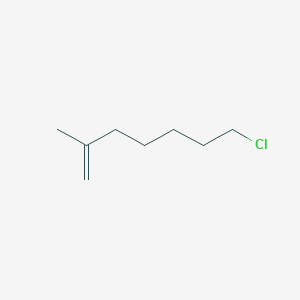

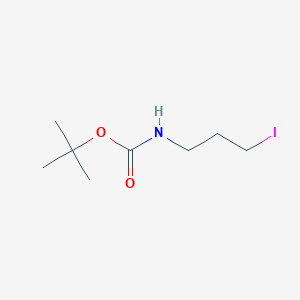




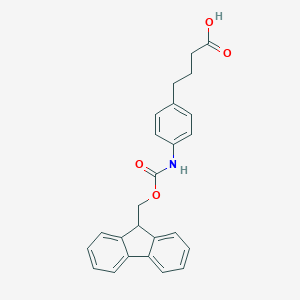
![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)
